5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5) is a highly versatile, crystalline bis-electrophilic building block widely procured for the synthesis of complex fused heterocycles. Characterized by a pyrazole core substituted with a C4-formyl group and a C5-chloro leaving group, this compound is classically synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one [1]. Operating as a dual-site electrophile, it allows sequential or one-pot nucleophilic attacks—first via condensation at the aldehyde, followed by displacement of the adjacent chlorine atom. With a stable melting point of 145–148 °C and excellent shelf-stability under inert conditions, it is a primary raw material for pharmaceutical libraries targeting antiviral, anticancer, and immunomodulatory pathways, as well as for advanced agrochemicals [2].
Attempting to substitute 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with simpler analogs, such as 4-formyl-3-methyl-1-phenylpyrazole (lacking the C5-chloro group) or 5-chloro-3-methyl-1-phenylpyrazole (lacking the C4-formyl group), fundamentally disrupts downstream library synthesis[1]. The synthesis of fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines, strictly requires both functional groups in ortho-proximity: the formyl group initiates a Schiff base or Knoevenagel condensation to anchor the incoming binucleophile, while the C5-chlorine acts as an essential leaving group for the subsequent ring-closing cyclocondensation [2]. Without the chlorine atom, reactions stall at the acyclic intermediate stage, yielding 0% of the target fused heterocycle. Consequently, buyers targeting heteroannulated scaffolds must procure this exact bis-electrophile to ensure successful ring closure.
The primary procurement value of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole lies in its ability to form fused pyrazolo-heterocycles. When reacted with binucleophiles (e.g., thiourea or hydrazines), the dual electrophilic sites enable rapid ring closure, yielding pyrazolopyrimidines or pyrazoloquinolines in high yields (typically 70–95%) [1]. In contrast, using a generic 4-formylpyrazole lacking the C5-halogen leaving group completely fails to produce the fused system, stalling at the condensation intermediate (0% fused product yield) [2].
| Evidence Dimension | Yield of fused bicyclic heterocycle (e.g., pyrazolopyrimidine) |
| Target Compound Data | 70–95% yield via sequential condensation and C5-chloro displacement |
| Comparator Or Baseline | 4-formyl-3-methyl-1-phenylpyrazole (0% yield; stalls at acyclic intermediate) |
| Quantified Difference | Absolute requirement of the C5-chloro group for >70% ring closure |
| Conditions | Reaction with binucleophiles (e.g., thiourea, amidines) under standard cyclocondensation conditions |
Buyers synthesizing fused heterocyclic libraries must select the 5-chloro variant to enable the secondary cyclization step.
For industrial scale-up, the compound demonstrates high conversion efficiency as an electrophile in multi-component reactions. In Knoevenagel condensations with active methylene compounds using water-soluble catalysts (e.g., bis[(L)prolinate-N,O]Zn), 5-chloro-4-formyl-3-methyl-1-phenylpyrazole achieves 82–93% conversion yields in aqueous media or under solvent-free conditions[1]. Standard unactivated aryl aldehydes often require harsher organic solvents, longer reflux times, or strong Lewis acids to achieve comparable conversions.
| Evidence Dimension | Knoevenagel condensation yield in aqueous/green media |
| Target Compound Data | 82–93% yield using mild Zn-prolinate catalysis |
| Comparator Or Baseline | Unactivated aryl aldehydes (lower yields or require harsh organic solvents) |
| Quantified Difference | Highly efficient conversion (>80%) under environmentally benign conditions |
| Conditions | Aqueous medium or solvent-free, bis[(L)prolinate-N,O]Zn catalyst |
High reactivity under green chemistry conditions reduces solvent waste and processing costs during industrial scale-up.
Processability is a critical factor for procurement. Crystallographic analysis confirms that 5-chloro-4-formyl-3-methyl-1-phenylpyrazole forms a highly stable monoclinic crystal lattice (space group P21/c) stabilized by directionally specific C–H···O and C–H···π(arene) interactions[1]. This results in a stable, easily handled solid powder with a melting point of 145–148 °C . Compared to liquid aliphatic bis-electrophiles that require cold-chain logistics and are prone to rapid degradation, this solid pyrazole intermediate can be stored reliably at 4 °C under nitrogen for extended periods without significant decomposition.
| Evidence Dimension | Physical state and thermal stability |
| Target Compound Data | Stable crystalline solid (mp 145–148 °C) with strong intermolecular hydrogen bonding |
| Comparator Or Baseline | Liquid aliphatic bis-electrophiles (prone to degradation, require strict cold-chain) |
| Quantified Difference | Extended shelf-life and handling ease due to robust solid-state packing |
| Conditions | Standard laboratory storage and handling (4 °C, inert atmosphere) |
A stable crystalline form simplifies weighing, batch formulation, and long-term storage in both laboratory and manufacturing environments.
Essential starting material for synthesizing pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are heavily investigated as kinase inhibitors and antiviral agents (e.g., NDV inhibitors showing up to 100% protection in in vitro models) [1].
Procured for Knoevenagel and Claisen-Schmidt condensations to generate pyrazole-tethered chalcones and Schiff bases, which serve as intermediates for antiproliferative screening against cancer cell lines (e.g., MCF7, MDA-MB-231) [2].
Ideal for use in aqueous or solvent-free Biginelli and Knoevenagel reactions, allowing chemical manufacturers to produce complex pyrazole derivatives while adhering to green chemistry principles and reducing solvent overhead [3].
Irritant